molecular formula C15H11BrN2O4S B1383642 3-Bromo-7-nitro-1-tosyl-1H-indole CAS No. 2091135-02-1

3-Bromo-7-nitro-1-tosyl-1H-indole

Cat. No.: B1383642
CAS No.: 2091135-02-1
M. Wt: 395.2 g/mol
InChI Key: OZSZCZAKXSPRBU-UHFFFAOYSA-N
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Description

3-Bromo-7-nitro-1-tosyl-1H-indole (CAS 2091135-02-1) is a synthetic indole derivative supplied with a minimum purity of 96% . This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological potential . Specifically, indole and indazole derivatives bearing nitro and halogen substituents are frequently explored as key intermediates in the synthesis of more complex bioactive molecules . Related compounds, such as 3-Bromo-7-nitroindazole, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), affecting nitric oxide synthesis in the brain and body . The structural features of this compound—including the bromo group for further functionalization, the nitro group for electronic modulation, and the tosyl protecting group—make it a valuable and versatile building block for researchers developing novel compounds in areas such as anti-infective and central nervous system research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZCZAKXSPRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 7 Nitro 1 Tosyl 1h Indole and Analogous Structures

Retrosynthetic Analysis of the 3-Bromo-7-nitro-1-tosyl-1H-indole Framework

A logical retrosynthetic analysis of this compound suggests a stepwise approach. The final bromination at the C3 position can be envisioned from the N-tosylated 7-nitroindole (B1294693). This intermediate, in turn, can be disconnected at the N-tosyl bond to reveal 7-nitroindole. The core 7-nitroindole structure can be traced back to a substituted nitroarene precursor through various indole (B1671886) ring-forming strategies. This disconnection strategy is outlined below:

Key Retrosynthetic Disconnections:

Target MoleculePrecursor 1Precursor 2Synthetic Transformation
This compound1-Tosyl-7-nitro-1H-indoleBrominating agent (e.g., NBS)Electrophilic Bromination
1-Tosyl-7-nitro-1H-indole7-NitroindoleTosyl chlorideN-Tosylation
7-Nitroindoleortho-Substituted nitroareneVinyl Grignard reagentBartoli Indole Synthesis
7-NitroindoleSubstituted phenylhydrazine (B124118)Aldehyde or ketoneFischer Indole Synthesis
7-Nitroindole2,β-Dinitrostyrene derivativeReducing agentReductive Cyclization

Strategies for Constructing the Indole Ring System

The formation of the indole nucleus is a critical step in the synthesis of this compound. Several classical and modern methods can be employed, each with its own advantages and limitations.

Classical Annulation Reactions

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a venerable and widely used method for constructing indoles. nih.govwikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone. nih.govwikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. nih.govwikipedia.orgbyjus.com A variety of Brønsted and Lewis acids can be used as catalysts. nih.govwikipedia.org While versatile, a significant drawback is the potential for the formation of regioisomers when using unsymmetrically substituted phenylhydrazines. For the synthesis of 7-nitroindole, this method would require the corresponding 2-nitrophenylhydrazine (B1229437) as a starting material.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer synthesis. wikipedia.orgrsc.org This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com A key feature of this synthesis is the requirement of an ortho-substituent on the nitroarene, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com The reaction is believed to proceed through the formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. A subsequent nih.govnih.gov-sigmatropic rearrangement and cyclization afford the 7-substituted indole. jk-sci.com This method is particularly well-suited for the synthesis of 7-nitroindole, a direct precursor in the pathway to this compound.

Contemporary Approaches to Indole Core Synthesis

Modern synthetic chemistry has introduced a variety of new methods for indole synthesis, often featuring improved efficiency, selectivity, and functional group tolerance. nih.gov These can include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer alternative routes to functionalized indoles. organic-chemistry.org For instance, a palladium-catalyzed reaction can be used to effect a Fischer-type indole synthesis by cross-coupling aryl bromides and hydrazones. wikipedia.org Other modern strategies involve the use of various catalytic systems, including base-catalyzed methods, Brønsted and Lewis acids, ionic liquids, and even electrochemical approaches to promote cyclization. nih.gov

Reductive Cyclization of Nitroarene Precursors

Reductive cyclization of nitroarenes provides another powerful route to the indole core. The Leimgruber-Batcho indole synthesis, for example, is a versatile two-step process that can be used to prepare a variety of substituted indoles, including those with functionalities at the 4, 5, 6, and 7-positions. nih.gov Another important method in this category is the reductive cyclization of o,β-dinitrostyrenes. This reaction, pioneered by Nenitzescu, involves the base-catalyzed condensation of an o-nitrobenzaldehyde with a nitroalkane, followed by reduction of the resulting dinitrostyrene to form the indole ring. researchgate.net A variety of reducing agents can be employed, including catalytic hydrogenation and iron in acetic acid. researchgate.net Furthermore, palladium-catalyzed reductive cyclization of dinitro compounds, using carbon monoxide as the reducing agent, has been developed as a flexible route to complex indole structures. nih.gov Cobalt-rhodium heterobimetallic nanoparticles have also been shown to catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions. snu.ac.kr

Regioselective Functionalization of the Indole Nucleus

Once the 7-nitroindole core is established, the synthesis of this compound requires two key regioselective functionalization steps: N-tosylation and C3-bromination.

N-Tosylation at the Indole Nitrogen (N1)

The protection of the indole nitrogen is a common strategy in indole chemistry to modulate reactivity and prevent undesired side reactions. The tosyl (p-toluenesulfonyl) group is a frequently used protecting group for this purpose. N-tosylation is typically achieved by reacting the indole with tosyl chloride in the presence of a base. nih.gov The tosyl group at the N1 position can influence the electronic properties of the indole ring and direct subsequent electrophilic substitution reactions. nih.gov For instance, N-tosylation can facilitate certain reactions and is a key step in the synthesis of various complex indole-containing molecules. nih.govnih.gov The removal of the tosyl group, or deprotection, can be accomplished under various conditions, including basic hydrolysis or using specific reagents like cesium carbonate or sodium hydride. acs.orgresearchgate.netlookchem.com

Regioselective Bromination at the C3 Position

Electrophilic substitution at the C3 position is a characteristic reaction of the indole nucleus. After N-tosylation of 7-nitroindole, the next step towards the target molecule is the regioselective introduction of a bromine atom at the C3 position. This is commonly achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS). orgsyn.orgmdpi.com The reaction conditions, such as the solvent and temperature, can be optimized to ensure high regioselectivity for the C3 position. The presence of the electron-withdrawing nitro group at the C7 position and the tosyl group at the N1 position will influence the reactivity of the indole ring towards electrophilic attack. In some cases, a one-pot bromination followed by a Heck reaction has been developed for the synthesis of polysubstituted pyrroles and pyridines from N-allyl enaminones, showcasing the versatility of bromination in heterocyclic synthesis. rsc.org

Methodologies for N-Protecting Group Installation

The N-tosylation of indoles is typically achieved by reacting the indole with tosyl chloride in the presence of a base. A common procedure involves the use of triethylamine (B128534) as the base. nih.gov This method facilitates the replacement of the hydrogen atom at the N-H position of the indole with the tosyl group, resulting in the formation of the N-1 substituted tosyl indole in excellent yields. nih.gov Alternative methods for the N-alkylation of indoles include copper-catalyzed cross-coupling reactions. rsc.org

Influence of N-Tosylation on Indole Ring Reactivity

The installation of an N-tosyl group significantly alters the electronic properties and reactivity of the indole ring. This modification plays a crucial role in directing subsequent electrophilic substitutions. For instance, N-substitution on the indole can enhance the biological potential of resulting compounds. nih.gov Studies have shown that indole thiosemicarbazones lacking N-substitution exhibit significantly lower potency against certain enzymes, whereas the presence of a tosyl group at the N-1 position leads to markedly enhanced inhibitory potential. nih.gov The electron-withdrawing nature of the tosyl group can also influence the regioselectivity of further reactions by decreasing the nucleophilicity at the C3 position of the indole. beilstein-journals.org

Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the indole nucleus is a key step in the synthesis of the target compound.

Regioselective Bromination Reagents and Conditions

The C3 position of indole is the most electron-rich and, therefore, the most susceptible to electrophilic attack. frontiersin.org A variety of reagents and conditions have been developed for the regioselective bromination of indoles at this position. N-bromosuccinimide (NBS) is a commonly used brominating agent for this transformation. nih.gov The reaction of N-protected indoles, such as N-(tert-butyldimethylsilyl)indole, with NBS allows for the selective introduction of bromine at the C3 position. orgsyn.org Enzymatic halogenation using RebH enzyme variants has also been shown to effectively brominate indoles at the C3 position. frontiersin.org

Table 1: Reagents for C3-Bromination of Indoles

ReagentConditionsSelectivityReference
N-Bromosuccinimide (NBS)Acetonitrile or THFHighly para-selective to the most activating group, otherwise ortho. nih.gov nih.govorgsyn.org
RebH enzyme variant 3-LSRCo-purified E. coli reductaseC3-position frontiersin.org
Tetrabutylammonium bromidep-Toluenesulfonic anhydride (B1165640) (activator)C2-bromination of fused pyridine (B92270) N-oxides tcichemicals.com
Directed Bromination Strategies

While the inherent reactivity of the indole ring favors C3 substitution, directed bromination strategies can be employed to ensure high regioselectivity, especially in complex molecules. The use of a protecting group on the indole nitrogen, such as a silyl (B83357) or tosyl group, is a key strategy. For instance, 1-(benzenesulfonyl)-3-lithioindole can be prepared and then reacted with a bromine source. orgsyn.org It is important to note that at higher temperatures, this lithiated intermediate can rearrange to the more thermodynamically stable 2-lithio isomer. orgsyn.org

Nitration at the C7 Position

The final key functionalization in the synthesis of this compound is the introduction of a nitro group at the C7 position.

Approaches for ortho-Nitration of Indole Systems (e.g., Bartoli Variants)

Direct nitration of the indole ring typically occurs at the C3, C5, or C6 positions. bhu.ac.inumn.edu Therefore, achieving substitution at the C7 position often requires specialized synthetic strategies. The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles. wikipedia.orgjk-sci.comrsc.org This reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The presence of a substituent ortho to the nitro group is often necessary for the success of the reaction, with bulkier groups generally leading to higher yields. wikipedia.orgjk-sci.com This is because the steric bulk facilitates the required researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org

The Bartoli synthesis is highly flexible and can be used to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org For the synthesis of a 7-nitroindole derivative, one could envision a strategy starting from a 1,2-dinitrobenzene (B166439) derivative, which would then undergo the Bartoli reaction to form the 7-nitroindole core. Subsequent N-tosylation and C3-bromination would then lead to the final product.

The synthesis of 3,7-dinitroindole has been described starting from ethyl 7-nitroindole-2-carboxylate. umn.edu This highlights a potential route where the 7-nitroindole scaffold is first constructed, followed by further functionalization.

Challenges and Solutions in C7-Nitration Selectivity

The functionalization of the C7 position of the indole nucleus is a significant synthetic challenge due to the inherent reactivity of other positions, primarily C3, C2, and the benzenoid ring positions C4, C5, and C6. nih.gov Direct electrophilic nitration of an indole ring typically occurs at the C3 position. When the C3 position is blocked, nitration often favors the C5 and C6 positions. Achieving selectivity at the C7 position often requires the use of directing groups or specialized catalytic systems.

A primary challenge is overcoming the electronic preferences of the indole ring. The tosyl group at the N1 position is strongly electron-withdrawing, which deactivates the entire indole system towards electrophilic aromatic substitution, but this deactivation is not uniform. While it directs substitution towards the benzene (B151609) ring, selectivity between the C4, C5, C6, and C7 positions can be poor.

Recent advancements have demonstrated that transition metal-catalyzed C-H activation can provide a powerful solution for site-selective functionalization. nih.gov Ruthenium(II) biscarboxylate catalysis, for instance, has been successfully employed for the C7-amidation and C7-alkenylation of indoles. nih.gov This method utilizes a directing group on the indole nitrogen to form a six-membered ruthenacycle intermediate, which facilitates the selective activation of the C7 C-H bond. nih.gov While this has been demonstrated for C-N and C-C bond formation, the principle could be adapted for C-N bond formation in a nitration context, offering a potential pathway to C7-nitroindoles. nih.gov

Table 1: Challenges and Solutions in C7-Indole Functionalization

Challenge Potential Solution Mechanism Supporting Evidence
Inherent C3 reactivity Blocking the C3 position Standard protecting group strategy or substitution (e.g., bromination). Common practice in indole synthesis. orgsyn.org
Poor regioselectivity in electrophilic substitution Directed C-H activation Use of a directing group and a transition metal catalyst (e.g., Ruthenium) to form a metallacyclic intermediate that positions the reaction at C7. nih.gov Successful C7-amidation and alkenylation using Ru(II) catalysis. nih.gov
Non-Acidic and Non-Metallic Nitration Protocols for Indoles

Traditional nitration methods often rely on harsh acidic conditions (e.g., HNO₃/H₂SO₄), which can be incompatible with sensitive functional groups and the indole nucleus itself, leading to degradation or polymerization. rsc.orgnih.gov To circumvent these issues, milder, non-acidic, and non-metallic nitration protocols have been developed.

One such method involves the in-situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from the reaction of an ammonium (B1175870) nitrate salt, such as ammonium tetramethylnitrate, with trifluoroacetic anhydride. rsc.orgrsc.org This reagent serves as an effective electrophilic nitrating agent for a variety of indoles under neutral conditions. rsc.orgrsc.org This protocol has shown good to excellent yields for the nitration of indoles at the C3 position. nih.govrsc.org The reaction is generally tolerant of various substituents on the indole ring, although steric hindrance at positions adjacent to the reaction site can influence the yield. rsc.org

For a substrate like 1-tosyl-1H-indole, which is deactivated, these mild conditions are particularly advantageous. While this method has been primarily demonstrated for C3-nitration, modifications to the substrate or reaction conditions could potentially influence the regioselectivity. rsc.orgrsc.org

Table 2: Non-Acidic, Non-Metallic Nitration of Indoles

Reagents Nitrating Agent Conditions Position Selectivity Yield Reference
Ammonium tetramethylnitrate, Trifluoroacetic anhydride Trifluoroacetyl nitrate (CF₃COONO₂) Sub-room temperature, non-acidic, metal-free Primarily C3 Good to Excellent rsc.orgnih.govrsc.org

Convergent and Sequential Synthetic Routes to this compound

The synthesis of this compound is most practically achieved through a sequential route, where functional groups are introduced in a stepwise manner onto a pre-existing indole core.

A plausible sequential synthesis would involve the following steps:

N-Tosylation: Protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. This is typically achieved by reacting indole with tosyl chloride in the presence of a base. The tosyl group serves as a protecting group and an electronic modifier for subsequent reactions.

C3-Bromination: Introduction of the bromine atom at the C3 position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS). The N-tosyl group deactivates the ring but still allows for electrophilic substitution at C3.

C7-Nitration: The final and most challenging step is the regioselective nitration at the C7 position. As discussed previously, this is difficult to achieve directly. A directed nitration approach or separation of isomers from a mixture of nitration products would likely be necessary. Traditional nitrating agents on the 3-bromo-1-tosyl-1H-indole substrate would likely yield a mixture of isomers, with the 5-nitro and potentially the 7-nitro product.

A convergent approach, while less common for this specific target, is conceptually possible. This would involve the synthesis of two or more fragments that are then combined to form the final molecule. For instance, a suitably substituted o-nitrotoluene derivative could be condensed with a reagent that provides the C2 and C3 atoms of the indole ring, followed by cyclization. However, constructing the necessary precursors with the correct substitution pattern (bromo and nitro groups) for a convergent synthesis can be as complex as a sequential route.

Cascade and One-Pot Reactions in this compound Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient strategy for building molecular complexity. rsc.org While a specific cascade reaction for the direct synthesis of this compound has not been prominently reported, the principles of cascade design can be applied.

For example, a hypothetical cascade could be initiated on a substituted o-aniline. A palladium-mediated cascade involving a Tsuji-Trost reaction followed by a Heck coupling has been used to synthesize indole-3-acetic acid derivatives from N-tosylated o-bromoanilines. researchgate.net One could envision a scenario where a suitably substituted aniline (B41778) undergoes a series of intramolecular cyclizations and functionalizations to build the indole core and introduce the required substituents in a single pot.

One-pot syntheses, which are related to cascade reactions but may involve the sequential addition of reagents, are also highly valuable. acs.org A one-pot procedure could potentially be developed to perform the N-tosylation and C3-bromination of indole consecutively. orgsyn.org Following this, a second one-pot procedure for the challenging nitration step could be explored. The development of such processes would significantly improve the efficiency of the synthesis by reducing the number of workup and purification steps. rsc.org

Reaction Mechanisms Governing the Synthesis and Transformations of 3 Bromo 7 Nitro 1 Tosyl 1h Indole

Mechanistic Pathways of N-Tosylation of Indole (B1671886)

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the indole ring is a critical step in the synthesis of many complex indole derivatives. This process, known as N-tosylation, serves to protect the N-H group, preventing its participation in undesired side reactions and increasing the molecule's stability, particularly in acidic or oxidative environments. The tosyl group is generally installed by reacting indole with tosyl chloride (TsCl) in the presence of a base. nih.gov

The mechanism proceeds via nucleophilic attack of the indole nitrogen on the electrophilic sulfur atom of tosyl chloride. The reaction is typically facilitated by a base, such as triethylamine (B128534) or an alkali metal hydroxide (B78521), which deprotonates the indole N-H. This deprotonation generates the highly nucleophilic indolide anion. The anion then attacks the tosyl chloride, displacing the chloride ion in a nucleophilic acyl substitution-type mechanism. The presence of the tosyl group at the N-1 position significantly alters the electronic properties of the indole ring. As a strong electron-withdrawing group, it reduces the electron density of the entire heterocyclic system, which deactivates the ring towards electrophilic attack but also provides a handle for further functionalization or can be removed under specific conditions. nih.govresearchgate.net The use of N-tosyl protection has been instrumental in the synthesis of various indole derivatives, including N-tosyl-indole hybrid thiosemicarbazones and precursors for 2,4-disubstituted indoles. nih.govacs.org

Electrophilic Aromatic Substitution Mechanisms in Indole Halogenation

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The preferred site for such substitutions is the C-3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (a σ-complex or arenium ion) is more stable due to the ability of the nitrogen atom to delocalize the positive charge. bhu.ac.inic.ac.uk

For the synthesis of 3-bromoindoles, a common and effective reagent is N-bromosuccinimide (NBS). The reaction mechanism involves the attack of the electron-rich C-3 position of the indole onto the electrophilic bromine atom of the halogenating agent. This step forms a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate. The aromaticity of the pyrrole ring is temporarily disrupted in this intermediate. In the final step, a base (which can be the succinimide (B58015) anion or a solvent molecule) abstracts the proton from the C-3 position, restoring the aromatic system and yielding the 3-bromoindole product. orgsyn.org When the C-3 position is already occupied, electrophilic substitution can be directed to the C-2 position. researchgate.net The halogenation of indoles is a fundamental transformation used to create key intermediates for more complex molecules. researchgate.netresearchgate.net

Mechanistic Insights into Regioselective Nitration of Indoles

The nitration of indoles is a classic example of electrophilic aromatic substitution that is highly sensitive to reaction conditions and the substitution pattern of the indole ring. bhu.ac.in While nitration often targets the electron-rich pyrrole ring, typically at the C-3 position, the presence of protecting and directing groups can steer the substitution to the benzene (B151609) portion of the molecule. bhu.ac.inrsc.org

Nitration under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, can lead to protonation at the C-3 position. This deactivates the pyrrole ring towards further electrophilic attack, favoring substitution on the benzene ring, often at the C-5 position. bhu.ac.in To achieve nitration at other positions, such as C-7, or to avoid acid-catalyzed polymerization, milder, non-acidic nitrating agents and specific directing groups are employed. bhu.ac.inrsc.org

Formation and Reactivity of Electrophilic Nitrating Species

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.compearson.com In the classic "mixed acid" system, concentrated sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid then loses a molecule of water to generate the highly electrophilic linear nitronium ion. chemguide.co.ukcerritos.edu

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ chemguide.co.uk

The generated nitronium ion is a powerful electrophile that readily attacks the electron-rich aromatic ring. masterorganicchemistry.com Alternative, non-acidic methods for generating nitrating species have been developed to improve regioselectivity and compatibility with sensitive substrates. For instance, trifluoroacetyl nitrate (B79036) (CF₃COONO₂), formed from the reaction of an ammonium (B1175870) nitrate salt with trifluoroacetic anhydride (B1165640), serves as an effective electrophilic nitrating agent for various indoles. rsc.orgrsc.org This reagent can regioselectively nitrate indoles at the C-3 position under mild, non-metallic conditions. rsc.org

Transition State Analysis in Nitroindole Formation

The mechanism of electrophilic aromatic nitration involves the formation of distinct intermediates and transition states. The reaction is generally understood to proceed through the formation of a σ-complex (or Wheland intermediate), where the electrophile has formed a covalent bond with a carbon atom of the aromatic ring, disrupting its cyclic conjugation. nih.gov

Computational studies using density functional theory (DFT) have provided significant insights into the reaction pathway. The process begins with the formation of a π-complex, where the nitronium ion is associated with the π-electron system of the aromatic ring. nih.gov This π-complex then rearranges through a transition state to form the more stable σ-complex. The formation of this σ-complex is almost always the rate-limiting step in nitration. nih.gov For the nitration of indoles, computational analysis of the reaction between N-Boc indole and trifluoroacetyl nitrate has identified a four-member ring transition state that leads to the formation of the 3-nitroindole product. rsc.org The relative energies of the possible σ-complexes determine the regioselectivity of the reaction; the most stable intermediate corresponds to the major product formed. ic.ac.uknih.gov

Role of Intermediates in Multi-Step Synthesis of Functionalized Indoles

The synthesis of complex, polysubstituted indoles like 3-Bromo-7-nitro-1-tosyl-1H-indole is a multi-step process where the formation and reaction of stable intermediates are crucial. Each step builds upon the previous one, with each intermediate serving as the substrate for the subsequent transformation.

A plausible synthetic route would involve a sequence such as:

N-Tosylation: Indole is first protected with a tosyl group to form 1-tosyl-1H-indole . This intermediate is more stable than indole under certain reaction conditions and the tosyl group acts as an electron-withdrawing director. publish.csiro.au

Bromination: The 1-tosyl-1H-indole is then subjected to electrophilic bromination, likely with NBS, to yield 3-bromo-1-tosyl-1H-indole . The C-3 position is the most nucleophilic, leading to high regioselectivity. This bromo-intermediate is a key building block for further functionalization. orgsyn.org

Nitration: The final step would be the regioselective nitration of 3-bromo-1-tosyl-1H-indole . The presence of the deactivating tosyl group on the nitrogen and the bromo group at C-3 directs the incoming electrophile (NO₂⁺) to the benzene ring. The interplay between the directing effects of these substituents determines the final position of the nitro group at C-7.

These stable intermediates are often isolated and purified at each stage, allowing for precise control over the construction of the final, highly functionalized molecule. nih.govrsc.org

Influence of Substituents (Bromo, Nitro, Tosyl) on Reaction Site Selectivity and Reaction Rates

The substituents on the indole ring—bromo, nitro, and tosyl—exert profound electronic and steric effects that collectively dictate the molecule's reactivity and the regioselectivity of further chemical transformations.

Tosyl Group (at N-1): The N-tosyl group is strongly electron-withdrawing. This effect significantly reduces the electron density across the entire indole system, deactivating it towards electrophilic attack compared to an unsubstituted indole. nih.gov However, by protecting the nitrogen, it prevents protonation and polymerization in acidic media, enabling reactions that would otherwise fail. researchgate.netacs.org Its bulky nature can also sterically hinder attack at adjacent positions.

Bromo Group (at C-3): Bromine is an electronegative atom and thus deactivates the ring towards electrophilic attack through its inductive effect (-I). However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. With the C-3 position blocked, its primary role is to prevent reaction at the most nucleophilic site and to electronically influence the rest of the ring. researchgate.net

Nitro Group (at C-7): The nitro group is one of the strongest electron-withdrawing and deactivating groups. Its presence dramatically reduces the nucleophilicity of the benzene ring, making further electrophilic substitution extremely difficult.

The following table summarizes the electronic properties of these substituents:

SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic Substitution
TosylN-1Strong electron-withdrawing (-I, -M)Strong deactivator; directs to benzene ring
BromoC-3Inductive withdrawal (-I), resonance donation (+M)Deactivator; blocks C-3; ortho, para-director
NitroC-7Strong electron-withdrawing (-I, -M)Strong deactivator; meta-director

Reactivity Profiles and Synthetic Transformations of 3 Bromo 7 Nitro 1 Tosyl 1h Indole

Reactivity of the C3-Bromo Moiety

The bromine atom at the C3 position of 3-bromo-7-nitro-1-tosyl-1H-indole is a key functional group that enables a range of synthetic modifications. Its reactivity is influenced by the electronic environment of the indole (B1671886) ring, which is rendered electron-deficient by the presence of the N-tosyl and C7-nitro groups.

The C3-bromo group can be displaced by various nucleophiles, although the electron-poor nature of the indole ring can modulate the reactivity. In some indole systems, the bromine atom can be substituted by nucleophiles in substitution reactions.

A highly effective method for forming new carbon-carbon bonds at the C3 position is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly powerful tool in this context. nih.govfishersci.co.uk This reaction is prized for its mild conditions, tolerance of various functional groups, and the general low toxicity of the reagents involved. fishersci.co.uknih.gov

The general scheme for the Suzuki-Miyaura coupling involves the reaction of the 3-bromoindole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgnih.gov For instance, catalysts like those employing SPhos and XPhos ligands have shown high efficacy in the coupling of challenging substrates. nih.gov The reaction has been successfully applied to a wide range of aryl and heteroaryl boronic acids, demonstrating its broad scope. nih.govnih.gov Recent advancements have even extended the Suzuki-Miyaura coupling to include nitro-substituted aromatic compounds as coupling partners. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Entry Aryl Halide Substrate Boronic Acid/Ester Catalyst/Ligand Base Solvent Product Yield
1 3-Chloroindazole Phenylboronic acid Pd(OAc)2/SPhos K3PO4 Dioxane/H2O 3-Phenylindazole Modest
2 7-Bromo-4-substituted-1H-indazoles (4-Methoxyphenyl)boronic acid Not specified Not specified Not specified C7-Arylated 4-substituted 1H-indazoles Moderate to Good
3 Ortho-bromoanilines Various boronic esters CataXCium A Pd G3 Not specified Not specified Substituted anilines Good to Excellent
4 Glycosyl chlorides Aryl and heteroaryl boronic esters Excited-state palladium catalyst Not specified Not specified C-Aryl glycosides Not specified

This table presents a selection of Suzuki-Miyaura coupling reactions on various substrates to illustrate the versatility of the method. Specific conditions and yields are dependent on the exact reactants and are detailed in the cited literature.

The C3-bromo functionality can be used to generate organometallic intermediates, which are highly reactive species that can then be treated with various electrophiles. A common method involves halogen-lithium exchange, typically using an organolithium reagent such as tert-butyllithium (B1211817) at low temperatures. orgsyn.org This creates a C3-lithioindole species. This highly nucleophilic intermediate can then react with a range of electrophiles, including alkyl halides, aldehydes, and carbon dioxide, to introduce new substituents at the C3 position with high regioselectivity. orgsyn.org

Reactivity of the C7-Nitro Moiety

The nitro group at the C7 position significantly influences the electronic properties of the indole ring and also serves as a functional group that can undergo chemical transformations.

The C7-nitro group can be readily reduced to an amino group (NH2). This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. This reduction provides a valuable synthetic handle, as the resulting 7-aminoindole derivative can be further functionalized. For example, the amino group can be acylated, alkylated, or used in the construction of fused heterocyclic rings. In related indole systems, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

The nitro group is a strong electron-withdrawing group, and its presence at the C7 position has a profound effect on the reactivity of the indole ring. nih.gov It deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic aromatic substitution. Conversely, this electron-withdrawing nature enhances the electrophilicity of the indole ring, particularly at the C2 and C3 positions, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net This modulation of reactivity is a key consideration in the strategic design of synthetic routes involving this compound. The electron-withdrawing effect of the nitro group can also influence the reactivity of the C3-bromo moiety in cross-coupling reactions. researchgate.net

Transformations Involving the N-Tosyl Group

The N-tosyl group in this compound serves as a crucial protecting group, but its reactivity also opens avenues for further functionalization through cleavage and substitution reactions.

Cleavage and Deprotection Strategies

The removal of the N-tosyl group from the indole nitrogen is a key step to enable further derivatization at this position or to access the N-unsubstituted indole. The presence of electron-withdrawing nitro and bromo groups on the indole ring significantly influences the choice and efficiency of deprotection methods.

One effective method for the N-detosylation of indoles bearing electron-withdrawing substituents is the use of cesium carbonate in a mixed solvent system such as tetrahydrofuran (B95107) (THF) and methanol. The electron-withdrawing nature of the nitro and bromo groups in this compound facilitates nucleophilic attack at the sulfonyl group, making this a mild and efficient deprotection strategy.

Another powerful reductive cleavage method involves the use of magnesium turnings in methanol . This system is known to be effective for the deprotection of N-tosyl groups. However, a noteworthy consideration with this method is the potential for simultaneous reductive debromination. In the context of this compound, this could lead to the formation of 7-nitro-1H-indole as a side product alongside the desired 3-bromo-7-nitro-1H-indole. Careful control of reaction conditions is therefore crucial to achieve selective N-tosyl cleavage without affecting the bromo substituent.

Other established methods for N-tosyl deprotection, such as using strong bases like potassium hydroxide (B78521) in alcoholic solvents at high temperatures or single electron transfer reagents like sodium naphthalenide, could also be applicable. However, the compatibility of these harsh conditions with the nitro group must be carefully evaluated to avoid undesired side reactions.

Table 1: Deprotection Strategies for N-Tosylindoles

Reagent/ConditionsSubstrate TypePotential Outcome for this compoundNotes
Cesium Carbonate, THF/MethanolIndoles with electron-withdrawing groupsSelective N-detosylation to yield 3-bromo-7-nitro-1H-indole.Mild conditions, facilitated by the nitro and bromo groups.
Magnesium, MethanolN-TosylindolesN-detosylation, with potential for reductive debromination.May yield a mixture of 3-bromo-7-nitro-1H-indole and 7-nitro-1H-indole.
Potassium Hydroxide, Alcohol, HeatGeneral N-TosylindolesN-detosylation.Harsh conditions may affect the nitro group.
Sodium Naphthalenide, THFGeneral N-TosylindolesReductive cleavage of the N-S bond.Potential for over-reduction or side reactions with the nitro group.

N-Substituted Indole Reactivity

Once the N-tosyl group is removed to yield 3-bromo-7-nitro-1H-indole, the free N-H group becomes available for a variety of substitution reactions, paving the way for the synthesis of a diverse range of N-substituted indole derivatives.

N-Alkylation: The N-H proton of 3-bromo-7-nitro-1H-indole is acidic and can be readily deprotonated using a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or THF. rsc.org The resulting indolide anion can then be reacted with a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to introduce a substituent at the nitrogen atom. rsc.orgnih.gov The presence of the electron-withdrawing nitro group enhances the acidity of the N-H proton, facilitating the deprotonation step.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C3 position of the N-substituted 3-bromo-7-nitro-1H-indole serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindole with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3 position. The success of the Suzuki coupling can be influenced by the choice of palladium catalyst, ligands, and base, especially when dealing with substrates containing acidic N-H protons or electron-withdrawing groups. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the 3-bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the C3 position with concomitant formation of a double bond. youtube.com The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. Intramolecular Heck reactions of appropriately substituted indoles can lead to the formation of fused polycyclic systems. acs.org

The reactivity of the resulting N-substituted 3-bromo-7-nitroindoles in these cross-coupling reactions will be modulated by the electronic properties of the N-substituent and the inherent electron-deficient nature of the 7-nitroindole (B1294693) core.

Table 2: Reactivity of N-Substituted 3-Bromo-7-nitro-1H-indoles

Reaction TypeReagentsProduct Type
N-AlkylationBase (e.g., NaH), Alkyl HalideN-Alkyl-3-bromo-7-nitro-1H-indole
Suzuki-Miyaura CouplingOrganoboron reagent, Pd catalyst, BaseN-Substituted-3-aryl/vinyl-7-nitro-1H-indole
Heck-Mizoroki ReactionAlkene, Pd catalyst, BaseN-Substituted-3-alkenyl-7-nitro-1H-indole

Cascade and Annulation Reactions Utilizing this compound as a Substrate

The electron-deficient nature of the indole ring in this compound, particularly due to the C7-nitro group, makes it an excellent substrate for cascade and annulation reactions. These reactions allow for the rapid construction of complex, multi-ring systems in a single synthetic operation. While specific examples utilizing this compound are not extensively documented, the reactivity of related nitroindoles provides a strong basis for predicting its behavior in such transformations.

Diels-Alder Reactions: N-Tosyl-3-nitroindole derivatives can act as dienophiles in polar Diels-Alder reactions with electron-rich dienes. conicet.gov.ar The reaction of N-tosyl-3-nitroindole with dienes can lead to the formation of carbazole (B46965) or dihydrocarbazole derivatives after aromatization of the initial cycloadducts. conicet.gov.ar The presence of the C7-nitro group in this compound would further enhance its dienophilic character, making it a promising candidate for such cycloadditions.

Annulation Reactions for Carbazole Synthesis: A variety of annulation strategies have been developed for the synthesis of carbazoles from substituted indoles. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org For instance, the reaction of 3-nitroindoles with alkylidene azlactones under basic conditions can lead to the formation of 4-hydroxycarbazoles through a domino vinylogous conjugate addition/cyclization/elimination/aromatization sequence. acs.org The 3-bromo-7-nitroindole framework could potentially undergo similar transformations, leading to the synthesis of highly functionalized carbazole derivatives. The bromine atom could serve as a synthetic handle for further diversification of the resulting carbazole skeleton.

[3+2] Annulation Reactions: 3-Nitroindoles are known to participate in [3+2] annulation reactions with various partners, such as vinyl aziridines, leading to the formation of complex polycyclic indolines. researchgate.net These reactions often proceed with high stereoselectivity and offer a powerful tool for the construction of architecturally complex molecules. The electrophilic nature of the C2-C3 double bond in this compound makes it a suitable candidate for such cycloadditions.

The combination of the bromo and nitro substituents on the indole core of this compound provides a rich platform for the exploration of novel cascade and annulation reactions, offering access to a wide array of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Table 3: Potential Cascade and Annulation Reactions

Reaction TypeReaction PartnerPotential Product
Diels-Alder ReactionElectron-rich dieneSubstituted carbazole or dihydrocarbazole
Annulation with Alkylidene AzlactonesAlkylidene azlactoneFunctionalized 4-hydroxycarbazole
[3+2] AnnulationVinyl aziridinePolycyclic indoline (B122111) derivative

Computational Chemistry Investigations of 3 Bromo 7 Nitro 1 Tosyl 1h Indole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are central to characterizing the electronic nature of a molecule. These studies reveal how electrons are distributed across the molecule and which orbitals are most important for chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For 3-Bromo-7-nitro-1-tosyl-1H-indole, all three substituents (tosyl, nitro, and bromo) are strongly electron-withdrawing. This has a profound effect on the frontier orbitals:

HOMO: The highest occupied molecular orbital is expected to be significantly lower in energy compared to unsubstituted indole (B1671886). The electron density of the HOMO would primarily reside on the indole ring system, but its reduced energy level suggests the molecule is a poor electron donor.

LUMO: Conversely, the powerful electron-withdrawing nature of the nitro and tosyl groups would drastically lower the energy of the LUMO. This low-energy LUMO would be distributed across the molecule with significant contributions from the nitro group's π* orbitals and the sulfonyl portion of the tosyl group. A low-lying LUMO indicates that the molecule is a potent electrophile, readily accepting electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. For this molecule, the gap is expected to be smaller than that of simple indoles, reflecting its enhanced electrophilicity.

Table 1: Predicted Frontier Orbital Energies for this compound Note: The following values are illustrative, based on typical results for similarly substituted aromatic systems from DFT calculations (e.g., at the B3LYP/6-31G level of theory), and are not from a direct published study on this specific compound.*

Orbital Predicted Energy (eV) Description
HOMO -7.5 to -8.5 Primarily located on the indole ring; energy is lowered by electron-withdrawing groups.
LUMO -3.0 to -4.0 Significant density on the nitro and tosyl groups; low energy indicates strong electrophilicity.

The distribution of electron density within a molecule can be analyzed through methods like Mulliken population analysis or, more visually, through an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential) and blue areas showing electron-poor regions (positive potential). rsc.orgrsc.org

In this compound, a high degree of charge polarization is expected:

Negative Potential: The most electron-rich centers will be the oxygen atoms of the nitro group and the sulfonyl group. These regions, shown as deep red on an ESP map, are the most likely sites for interaction with electrophiles or cations.

Positive Potential: The hydrogen atoms of the aromatic rings and the indole ring itself, being depleted of electron density by the attached groups, would exhibit a positive potential (blue). The sulfur atom of the tosyl group and the nitrogen of the nitro group would also be highly electron-deficient and carry a significant partial positive charge.

This charge distribution confirms the molecule's electrophilic nature, with multiple sites susceptible to nucleophilic attack.

Table 2: Predicted Partial Atomic Charges for Key Atoms Note: The following values are hypothetical examples derived from what would be expected from a Mulliken charge analysis. Actual values vary with the computational method used.

Atom Position Predicted Partial Charge (a.u.) Rationale
O (nitro) C7 -0.45 High electronegativity, resonance withdrawal.
N (nitro) C7 +0.60 Bonded to two highly electronegative oxygens.
O (sulfonyl) N1 -0.55 High electronegativity, bonded to sulfur.
S (sulfonyl) N1 +0.80 Bonded to two oxygens and a nitrogen.
Br C3 -0.05 Inductive withdrawal, but less polarizing than O.

Theoretical Studies of Reactivity and Selectivity

Computational methods can predict how a molecule will behave in a chemical reaction, identifying the most likely pathways and explaining why certain products are formed over others.

Given its highly electrophilic character, this compound is a prime candidate for reactions involving nucleophiles. Theoretical studies can model these reaction pathways:

Nucleophilic Aromatic Substitution (SNAr): While the C3 position is blocked, the electron-deficient benzene (B151609) portion of the indole ring could potentially undergo SNAr, especially at positions activated by the nitro group. Computational modeling could calculate the activation barriers for nucleophilic attack at various positions, predicting the most favorable site.

Cycloaddition Reactions: Electron-poor systems like this indole can participate as dienophiles or dipolarophiles in cycloaddition reactions. acs.orgacs.org Theoretical calculations can map the potential energy surface for such reactions, identifying the transition states and predicting the stereochemical and regiochemical outcomes.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, offering a deep understanding of its feasibility and kinetics. acs.org

The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It relates the rate constant (k) of a substituted reactant to that of a reference reactant (k₀) through the equation: log(k/k₀) = σρ.

Substituent Constant (σ): This value is specific to a substituent and its position. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. msudenver.edu For this compound, all substituents are strongly withdrawing and would have positive σ values.

Reaction Constant (ρ): This value is characteristic of a specific reaction and its sensitivity to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is building up in the transition state). psgcas.ac.in

For a reaction like nucleophilic attack on the indole ring, the ρ value would be strongly positive. Computational chemistry can be used to generate data that fits Hammett-type relationships, correlating calculated activation energies with known substituent constants to validate mechanistic hypotheses.

Table 3: Hammett Substituent Constants (σp) for Relevant Groups Note: These are established experimental values for para-substituents on a benzene ring, used here to illustrate the electronic effect of the functional groups present in the target molecule. libretexts.orgwikipedia.org

Substituent Group Hammett Constant (σp) Electronic Effect
-NO₂ (Nitro) +0.78 Strongly electron-withdrawing
-Br (Bromo) +0.23 Moderately electron-withdrawing

In Silico Modeling of Conformational Landscapes

Even seemingly rigid molecules can possess conformational flexibility that influences their reactivity and interactions. For this compound, the primary source of flexibility is the rotation around the N-S bond of the tosyl group.

In silico modeling can explore the conformational landscape by performing a potential energy surface (PES) scan. This involves systematically rotating the tosyl group relative to the indole ring and calculating the energy at each step. Such a study would likely reveal two low-energy conformers, corresponding to different orientations of the tolyl group, separated by a rotational energy barrier. researchgate.net Understanding the relative stability of these conformers and the energy required to interconvert them is crucial, as the orientation of the bulky tosyl group can influence how the molecule docks into an enzyme active site or approaches another reactant.

Table 4: Hypothetical Conformational Analysis of N-S Bond Rotation Note: This table illustrates the type of data a conformational search would yield. The energy values are for illustrative purposes only.

Dihedral Angle (C9-N1-S-Ctosyl) Relative Energy (kcal/mol) Conformer Description
~60° 0.0 Global Minimum (most stable)
180° ~4.5 Rotational Transition State

Prediction of Spectroscopic Properties Relevant to Electronic Transitions

Computational chemistry provides a powerful lens for predicting and understanding the electronic absorption properties of molecules like this compound. By employing methods such as Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate the excited states of a molecule and, from this, predict its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations are crucial for interpreting experimental spectra and for understanding how the specific arrangement of functional groups influences a molecule's interaction with light.

The process involves first optimizing the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which are a measure of the probability of a given electronic transition occurring. The calculated excitation energies and oscillator strengths can then be used to simulate a theoretical UV-Vis spectrum, which shows the predicted absorption maxima (λmax).

To illustrate the impact of such substitutions, we can look at the experimental and calculated spectral data for 5-bromoindole (B119039) and 5-nitroindole. A study on various substituted indoles provides valuable comparative data. core.ac.uk

Table 1: Experimental Electronic Absorption and Fluorescence Maxima of Substituted Indoles in Cyclohexane core.ac.uk

Compound Absorption λmax (nm) Fluorescence λmax (nm)
Indole 287 298
5-Bromoindole 294 310

The experimental data clearly show a bathochromic shift for both the bromo and nitro substituted indoles compared to the parent indole. The shift is particularly pronounced for 5-nitroindole, highlighting the strong effect of the nitro group on the electronic structure.

Theoretical calculations using the Pariser-Parr-Pople (PPP) method have also been performed on these molecules, showing good agreement with experimental findings and providing insight into the nature of the electronic transitions. core.ac.uk

Table 2: Calculated vs. Experimental Electronic Transitions of Substituted Indoles core.ac.uk

Compound Calculated Transition Energy (eV) Experimental Transition Energy (eV)
Indole 4.34 4.32
5-Bromoindole 4.25 4.21

Applications of 3 Bromo 7 Nitro 1 Tosyl 1h Indole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloid Analogs

While direct total syntheses of naturally occurring indole alkaloids commencing from 3-Bromo-7-nitro-1-tosyl-1H-indole are not extensively documented in readily available literature, its utility as a starting material for complex, highly substituted indole structures strongly suggests its potential in the synthesis of intricate indole alkaloid analogs. Indole alkaloids are a large class of naturally occurring compounds characterized by their indole core, and many possess significant biological activities. google.com The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

The strategic placement of the bromo, nitro, and tosyl groups on the indole frame of this compound allows for sequential and site-selective modifications. This is a crucial feature when constructing the complex, polycyclic systems characteristic of many indole alkaloids. The bromo group at the 3-position serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, a common strategy in the late-stage functionalization of complex molecules. The nitro group at the 7-position, being a strong electron-withdrawing group, modulates the electronic properties of the indole ring and can be a precursor for an amino group, which is a common feature in many biologically active indoles.

Utility in Divergent Synthesis of Highly Functionalized Indole Derivatives

The most prominent application of this compound is as a key intermediate in the divergent synthesis of highly functionalized indole derivatives, particularly for the development of kinase inhibitors. google.comgoogle.comgoogleapis.com The bromine atom at the C3-position is readily transformed into other functional groups, most notably a boronic ester, via palladium-catalyzed cross-coupling reactions. This transformation is a cornerstone of its utility, allowing for the creation of a diverse library of compounds from a single, common precursor.

A prime example is the Miyaura borylation of this compound. In a typical procedure, the compound is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like potassium acetate. google.comgoogle.com This reaction efficiently replaces the bromine atom with a pinacol (B44631) boronate ester group, yielding 7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole. google.com

This boronic ester is a highly versatile intermediate that can subsequently be used in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. This two-step sequence allows for the introduction of diverse and complex aromatic and heteroaromatic moieties at the C3-position of the indole core. For instance, the resulting boronic ester has been coupled with functionalized pyrimidines to generate potent Janus-associated kinase (JAK) inhibitors. google.com This divergent approach, where a single intermediate is used to generate a multitude of derivatives, is highly efficient in the exploration of structure-activity relationships in drug discovery.

Table 1: Miyaura Borylation of this compound

ReactantReagentsProduct
This compoundBis(pinacolato)diboron, PdCl2(dppf), Potassium Acetate7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Role in the Development of Novel Organic Reactions

While this compound has not been reported as a central component in the discovery of fundamentally new named organic reactions, its application in challenging synthetic contexts contributes to the broader development of chemical methodology. The successful application of established reactions, such as the Miyaura borylation and Suzuki-Miyaura coupling, to this sterically hindered and electronically complex substrate demonstrates the robustness and wide applicability of these methods. google.comgoogle.com

The presence of the bulky tosyl group at the N1-position and the nitro group at the C7-position can influence the reactivity of the indole core. The successful and high-yielding transformation of the C3-bromo group in the presence of these functionalities provides valuable data for chemists seeking to apply similar transformations to other highly functionalized heterocyclic systems. The development of robust protocols for the selective functionalization of such complex starting materials is a continuous and vital area of research in organic synthesis. The use of this building block in the synthesis of GCN2 inhibitors further underscores its importance in accessing novel and medicinally relevant chemical space. google.com

Future Research Trajectories for 3 Bromo 7 Nitro 1 Tosyl 1h Indole

Exploration of Unconventional Synthetic Pathways

The construction of 3-Bromo-7-nitro-1-tosyl-1H-indole presents a significant synthetic challenge due to the specific placement of its functional groups. Future research should focus on developing efficient and regioselective methods to assemble this intricate molecule.

A primary avenue of investigation would involve the late-stage functionalization of a pre-formed N-tosyl-7-nitroindole. This approach would require a highly regioselective bromination at the C3 position. Given the electron-withdrawing nature of the nitro and tosyl groups, which deactivates the indole (B1671886) ring towards electrophilic substitution, this transformation would likely necessitate the use of potent brominating agents or specialized catalytic systems.

Alternatively, a convergent approach could be explored, starting from a more readily accessible, substituted aniline (B41778) precursor. For instance, the cyclization of a suitably substituted o-nitroaniline derivative could provide the 7-nitroindole (B1294693) core, which could then be tosylated and subsequently brominated. youtube.com The classical Fischer indole synthesis, or modern variations thereof, could also be adapted, although the harsh conditions often employed may not be compatible with the desired functional groups. researchgate.net

Unconventional methods, such as transition-metal-catalyzed C-H activation and functionalization, offer a promising, albeit challenging, route. nih.gov A directed C-H bromination of N-tosyl-7-nitroindole, guided by a transient directing group, could offer a highly efficient and atom-economical pathway.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Proposed Unconventional Synthetic Pathways for this compound

Strategy Key Transformation Potential Reagents and Conditions Anticipated Challenges
Late-Stage C3-Bromination Electrophilic bromination of N-tosyl-7-nitroindole N-Bromosuccinimide (NBS) with a Lewis acid catalyst; Br2 in a polar, aprotic solvent. Low reactivity of the indole core; potential for side reactions.
Convergent Synthesis Cyclization of a substituted o-nitroaniline Fischer indole synthesis with a protected hydrazine; transition-metal-catalyzed cyclization. researchgate.net Substrate availability; harsh reaction conditions.
C-H Functionalization Directed C-H bromination Palladium or rhodium catalyst with a directing group; photoredox catalysis. nih.gov Catalyst poisoning by sulfur; regioselectivity control.

Discovery of Novel Reactivity Modes and Selective Transformations

The unique electronic and steric environment of this compound suggests a diverse range of potential reactivity, ripe for exploration. The interplay between the electron-deficient aromatic system, the labile C-Br bond, and the sterically demanding N-tosyl group could lead to novel and selective chemical transformations.

The C3-bromo substituent is a key handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings could be employed to introduce a wide range of carbon-based substituents at this position. nih.govnih.gov The success of these reactions will likely depend on the careful selection of catalysts and ligands to overcome the steric hindrance imposed by the adjacent N-tosyl group. Copper-catalyzed cross-coupling reactions could also be a viable alternative for the formation of C-N and C-S bonds. researchgate.net

The electron-deficient nature of the indole ring, a consequence of the nitro and tosyl groups, makes it a potential candidate for nucleophilic aromatic substitution (SNA_r_) reactions, a reactivity mode not typically observed in indole chemistry. byjus.com Furthermore, the diene-like character of the pyrrole (B145914) ring could be exploited in Diels-Alder reactions, providing access to complex, fused-ring systems. acs.orgumn.edunih.govnih.govrsc.org The regioselectivity of such cycloadditions would be an interesting aspect to investigate. nih.gov

The potential for reductive transformations of the nitro group to an amino group would open up a vast array of subsequent functionalization possibilities, including diazotization and Sandmeyer-type reactions, or the formation of amides and sulfonamides.

Table 2 outlines some of the foreseeable reactivity modes for this compound.

Table 2: Predicted Reactivity Modes and Potential Transformations of this compound

Reaction Type Reactive Site Potential Products Key Considerations
Cross-Coupling Reactions C3-Br 3-Aryl, 3-alkenyl, or 3-alkynyl indoles Catalyst and ligand selection to overcome steric hindrance.
Nucleophilic Aromatic Substitution Benzene (B151609) ring Functionalized 7-nitroindoles Requires strong nucleophiles and activating conditions.
Diels-Alder Cycloaddition Pyrrole ring Fused carbazole (B46965) derivatives Dienophile selection; regioselectivity. acs.orgumn.edunih.govnih.govrsc.org
Nitro Group Reduction C7-NO2 7-Aminoindole derivatives Choice of reducing agent to avoid debromination.

Advanced Computational Design for Directed Synthesis and Reactivity Prediction

Given the complexity and novelty of this compound, advanced computational methods will be indispensable in guiding its synthesis and predicting its reactivity. Density Functional Theory (DFT) calculations can be employed to model the various proposed synthetic steps, providing insights into reaction barriers and thermodynamic stabilities of intermediates and products. acs.orgresearchgate.netresearchgate.netniscpr.res.in This can help in optimizing reaction conditions and predicting the regioselectivity of key transformations, such as the initial bromination and subsequent functionalizations. ic.ac.uknih.govnih.govpearson.comstackexchange.com

For instance, DFT calculations can be used to determine the most likely site of electrophilic attack on the N-tosyl-7-nitroindole, thus informing the choice of brominating agent and conditions. ic.ac.uknih.gov Similarly, the feasibility of various cross-coupling reactions can be assessed by calculating the energies of the transition states involved in the catalytic cycle. acs.orgresearchgate.netrsc.org

Furthermore, the burgeoning field of machine learning in organic chemistry offers powerful tools for predicting reaction outcomes and suggesting optimal reaction conditions. nih.govacs.orgrsc.orgacs.orgresearchgate.net By training models on large datasets of known reactions, it may be possible to predict the most effective catalysts, solvents, and temperatures for the synthesis and subsequent reactions of this novel indole derivative.

Table 3 summarizes the potential applications of computational chemistry in the study of this compound.

Table 3: Application of Advanced Computational Methods

Computational Method Area of Application Predicted Outcomes Potential Impact
Density Functional Theory (DFT) Synthetic Pathway Analysis Reaction energies, transition state geometries, and activation barriers. acs.orgresearchgate.netresearchgate.netniscpr.res.in Optimization of reaction conditions and prediction of regioselectivity. ic.ac.uknih.govnih.govpearson.comstackexchange.com
Reactivity Prediction Electron density distribution, frontier molecular orbital analysis, and reaction mechanism elucidation. acs.orgresearchgate.netrsc.org Understanding of reactivity patterns and prediction of novel transformations.
Machine Learning Reaction Outcome Prediction Likelihood of success for different reaction conditions and prediction of major products. nih.govacs.orgrsc.orgacs.orgresearchgate.net Acceleration of experimental screening and discovery of optimal synthetic routes.
Retrosynthesis Planning Identification of potential starting materials and synthetic sequences. Design of novel and efficient synthetic strategies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-7-nitro-1-tosyl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. For bromination and nitration, regioselectivity must be controlled using directing groups or protecting agents. A tosyl group (Ts) is introduced via nucleophilic substitution under basic conditions (e.g., NaH in THF). Optimization includes:

  • Catalyst Screening : CuI or Pd catalysts for cross-coupling steps (e.g., azide-alkyne cycloaddition in ).
  • Solvent Selection : Polar aprotic solvents like DMF or PEG-400 mixtures improve solubility of intermediates ().
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures purity ().
    Yield improvements may require iterative adjustments to reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 for limiting reagents) .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and Ts-group methyl protons (δ ~2.4 ppm). Nitro groups deshield adjacent protons, shifting resonances downfield ( ).
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight. Isotopic patterns (e.g., 79^{79}Br/81^{81}Br) validate bromine presence ().
  • TLC : Rf values (e.g., 0.30–0.45 in ethyl acetate/hexane) monitor reaction progress ().

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

  • Methodological Answer :

  • Software Workflow : Use SHELXL (for refinement) and OLEX2 (for visualization) to process diffraction data. SHELXL handles high-resolution or twinned data robustly ( ).
  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal displacement parameter (B-factor) errors.
  • Validation : Check for residual electron density peaks (>0.3 e^-3^3) to identify disordered regions (e.g., nitro group orientation) .

Q. How should researchers address contradictory data in characterizing brominated indole derivatives (e.g., unexpected NMR shifts or crystallization failures)?

  • Methodological Answer :

  • Iterative Analysis : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental artifacts ().
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or alternative techniques (IR, X-ray). For crystallization failures, screen multiple solvent systems (e.g., DCM/hexane vs. MeOH/water) .
  • Contradiction Matrix : Tabulate anomalies (e.g., melting point vs. literature) and systematically test hypotheses (e.g., polymorphic forms) .

Q. What experimental designs evaluate the bioactivity of this compound, particularly as a kinase inhibitor or antioxidant?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, BRAF). IC50_{50} values are derived from dose-response curves ().
  • Antioxidant Screening : Measure ROS scavenging via DPPH or ABTS assays. Compare EC50_{50} values against controls like ascorbic acid ().
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., substituent variations at C-3 or C-7) and correlate modifications with activity trends ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-nitro-1-tosyl-1H-indole
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-nitro-1-tosyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.